Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate

Catalog No.
S1481182
CAS No.
111042-91-2
M.F
C9H8N2O2S
M. Wt
208.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate

CAS Number

111042-91-2

Product Name

Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate

IUPAC Name

methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

InChI

InChI=1S/C9H8N2O2S/c1-13-9(12)8-7(10)5-2-3-11-4-6(5)14-8/h2-4H,10H2,1H3

InChI Key

VAAFWMASRDVMQF-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C2=C(S1)C=NC=C2)N

Synonyms

Thieno[2,3-c]pyridine-2-carboxylic acid, 3-amino-, methyl ester (9CI)

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=NC=C2)N

Oxidative Dimerization

Anti-Inflammatory Agents

Growth Inhibitory Effect

Pharmaceutical Intermediate

Antibacterial, Antifungal, and Antiviral Activities

Synthesis of 3,6-Diaminothieno[2,3-b]pyridines

Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic organic compound with the molecular formula C9H8N2O2S. It features a thieno[2,3-c]pyridine core, which is a fused bicyclic structure containing sulfur and nitrogen atoms. The compound is characterized by the presence of an amino group (–NH2) and a carboxylate ester (–COOCH3) functional group. Its structure can be depicted as follows:

  • Molecular Weight: 208.24 g/mol
  • Melting Point: 198-200 °C
  • Boiling Point: Approximately 393.8 °C .

This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features.

Typical of compounds containing amino and carboxylate groups. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: The carboxylate group can undergo protonation/deprotonation, making it reactive in acid-base chemistry.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other derivatives through condensation.

These reactions make it a versatile building block in organic synthesis.

Research indicates that methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate exhibits biological activity, particularly in the realm of pharmacology. It has been investigated for:

  • Antimicrobial Properties: Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Antitumor Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation, indicating its potential as an anticancer agent .

Further studies are necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate typically involves multi-step organic reactions. Common synthetic routes include:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be achieved through heating or using catalysts to form the thieno[2,3-c]pyridine framework.
  • Amination and Esterification: The introduction of the amino group and subsequent esterification can be performed using standard amination techniques followed by reaction with methanol or methylating agents.

Detailed protocols may vary depending on the specific starting materials used .

Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate has several applications in various fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting bacterial infections or cancer.
  • Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules.
  • Research Tool: The compound is utilized in biological studies to explore the effects of thieno[2,3-c]pyridine derivatives on cellular processes .

Studies on the interactions of methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate with biological targets are ongoing. These studies typically focus on:

  • Binding Affinity: Investigating how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Understanding how structural modifications affect its biological activity.

Such studies are crucial for optimizing its efficacy as a therapeutic agent.

Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
Methyl 3-amino-thieno[2,3-b]pyridine-2-carboxylateThienopyridine derivativeDifferent ring structure (b vs c)
4-Amino-thieno[2,3-b]pyridineThienopyridine derivativeLacks carboxylate ester functionality
Methyl 4-amino-thieno[3,2-b]pyridineThienopyridine derivativeDifferent position of amino group

The uniqueness of methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate lies in its specific arrangement of functional groups and the thieno[2,3-c]pyridine core structure, which may confer distinct biological properties compared to its analogs .

Cyclization Approaches Utilizing Thioglycolate Derivatives

The most common synthesis route involves cyclization of halogenated pyridine precursors with methyl thioglycolate. For example, 3,5-dichloropyridine-4-carbaldehyde reacts with methyl thioglycolate under basic conditions (K₂CO₃ in DMF) to form the thienopyridine core via nucleophilic aromatic substitution (SNAr) and subsequent cyclization. Key optimization parameters include:

ParameterOptimal ConditionYield ImprovementSource
BaseK₂CO₃ (2.5 equiv)78% → 89%
SolventDMF65% → 82%
Temperature80°C, 6 hr70% → 88%

Alternative routes use sodium sulfide with methyl bromoacetate for one-pot cyclization, achieving 70–85% yields when using t-BuOK as a base. Side products like 2,6-disubstituted nicotinonitriles are minimized by controlling stoichiometry (1:1.2 pyridine:thioglycolate ratio).

Diazotization and Azide Functionalization Techniques

The amino group at the 3-position undergoes diazotization with NaNO₂/H₂SO₄, followed by azide substitution using NaN₃ to yield 3-azidothienopyridines. Critical findings:

  • Acid Strength: 70% H₂SO₄ prevents premature decomposition of diazonium intermediates.
  • Azide Stability: Products degrade upon prolonged light exposure; yields drop from 75% to 52% after 48 hr storage.
  • Cycloaddition: Azides participate in Huisgen 1,3-dipolar cycloaddition with alkynes (CuI catalysis) to form triazolo-thienopyridines, expanding applications in click chemistry.

Palladium-Catalyzed Cross-Coupling Modifications

Palladium catalysts enable C–C bond formation at the 4- and 6-positions of the thienopyridine ring:

  • Sonogashira Coupling: Ethynylarenes couple with iodopyridine precursors using Pd(PPh₃)₄/CuI, achieving 60–78% yields.
  • Suzuki–Miyaura Reactions: Arylboronic acids react under Pd(OAc)₂ catalysis, though electron-deficient aryls require SPhos ligands for >70% efficiency.
  • Limitations: The ester group at C2 necessitates careful ligand selection to avoid transesterification byproducts.

Solvent-Dependent Oxidative Dimerization Pathways

Treatment with NaOCl induces oxidative dimerization via cleavage of the C(2)=C(3) bond and N–H bond, forming polycyclic pyrrolo-pyrrolo-thienopyridines. Key observations:

  • Solvent Effects:
    • Dioxane/Water: 37–55% yield (method A).
    • CH₂Cl₂/Water + PTC: 43–64% yield (method B).
  • Mechanism: Proposed Cl⁺/HOCl electrophilic attack generates cationic intermediates, followed by carbocation cascade cyclization.
  • Substrate Scope: Electron-donating groups (e.g., –OMe, –NH₂) enhance reactivity; nitro-substituted analogs fail to dimerize.

XLogP3

1.9

Dates

Last modified: 09-13-2023

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